molecular formula C14H18ClNO2 B5763757 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine

1-[(4-chloro-2-methylphenoxy)acetyl]piperidine

Cat. No. B5763757
M. Wt: 267.75 g/mol
InChI Key: QUVVSMMEXRDMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2-methylphenoxy)acetyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and mood. It has also been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-[(4-chloro-2-methylphenoxy)acetyl]piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and sedative effects. Additionally, it has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to antidepressant and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine in lab experiments is its specificity for the GABA system and dopamine and serotonin receptors. This allows for more targeted research into the effects of these systems on behavior and mood. However, one limitation is the potential for side effects, particularly at high doses.

Future Directions

There are a number of future directions for research into 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine that may have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine involves the reaction of 4-chloro-2-methylphenol with acetyl chloride in the presence of triethylamine to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with piperidine in the presence of potassium carbonate to form 1-[(4-chloro-2-methylphenoxy)acetyl]piperidine. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-[(4-chloro-2-methylphenoxy)acetyl]piperidine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-11-9-12(15)5-6-13(11)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVSMMEXRDMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-1-(piperidin-1-yl)ethanone

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